molecular formula C30H37BrO3SSi B1408356 (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane CAS No. 1704073-89-1

(2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane

Cat. No.: B1408356
CAS No.: 1704073-89-1
M. Wt: 585.7 g/mol
InChI Key: GEBPCMOPURGCMD-UHFFFAOYSA-N
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Description

The compound (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane is a complex organic molecule that features a combination of bromophenyl, sulfonyl, cyclohexyl, ethoxy, tert-butyl, and diphenylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a bromophenyl compound using a sulfonyl chloride reagent under basic conditions.

    Cyclohexylation: The bromophenyl sulfonyl intermediate is then reacted with a cyclohexylating agent to introduce the cyclohexyl group.

    Ethoxylation: The cyclohexylated intermediate undergoes ethoxylation using an ethoxy reagent.

    Introduction of the Tert-Butyl Group: The ethoxylated intermediate is then reacted with a tert-butylating agent.

    Diphenylsilane Coupling: Finally, the compound is coupled with diphenylsilane under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions may include nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of the sulfonyl and bromophenyl groups suggests possible activity as an enzyme inhibitor or receptor modulator.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique combination of functional groups.

Mechanism of Action

The mechanism of action of (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-((3-Chlorophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
  • (2-(4-((3-Methylphenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
  • (2-(4-((3-Fluorophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane

Uniqueness

The uniqueness of (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane lies in the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-[4-(3-bromophenyl)sulfonylcyclohexyl]ethoxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37BrO3SSi/c1-30(2,3)36(28-13-6-4-7-14-28,29-15-8-5-9-16-29)34-22-21-24-17-19-26(20-18-24)35(32,33)27-12-10-11-25(31)23-27/h4-16,23-24,26H,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBPCMOPURGCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3CCC(CC3)S(=O)(=O)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37BrO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
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(2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
Reactant of Route 3
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(2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
Reactant of Route 4
(2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
Reactant of Route 5
(2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
Reactant of Route 6
(2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane

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